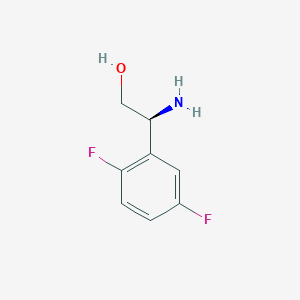

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNBXBWLCZHCA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino 2 2,5 Difluorophenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For (S)-2-Amino-2-(2,5-difluorophenyl)ethanol, a 1,2-amino alcohol, the analysis reveals several strategic bond disconnections to devise potential synthetic routes.

The most logical disconnections are the C-N and C-C bonds attached to the stereogenic center. A 1,2-difunctionalized compound like this allows for a "two-group disconnection" strategy, which can simplify the molecule efficiently. amazonaws.com

C-N Bond Disconnection (Route A): Disconnecting the carbon-nitrogen bond points to an epoxide intermediate, specifically (S)-2-(2,5-difluorophenyl)oxirane. This epoxide can then be opened by an ammonia (B1221849) equivalent (e.g., ammonia, benzylamine, or an azide) in a nucleophilic substitution reaction. The epoxide itself can be traced back to 2,5-difluorostyrene (B1370312) or 2-bromo-1-(2,5-difluorophenyl)ethanol.

C-C Bond Disconnection (Route B): An alternative disconnection breaks the C1-C2 bond. This approach leads to two primary synthons: a synthon for the 2,5-difluorophenyl group attached to a carbon bearing the amino group, and a hydroxymethyl synthon. A practical implementation of this strategy involves the asymmetric addition of a cyanide equivalent (like trimethylsilyl (B98337) cyanide) to the corresponding imine, 2,5-difluorobenzaldehyde (B1295323) imine, followed by reduction of the resulting α-aminonitrile.

Functional Group Interconversion (FGI) based Disconnection (Route C): This common strategy involves retrosynthetically converting the alcohol or amine functionality. A key approach is the reduction of an α-amino ketone. Therefore, the target molecule can be seen as the reduction product of 2-amino-1-(2,5-difluorophenyl)ethan-1-one. This disconnection is particularly powerful because the asymmetric reduction of prochiral ketones is a well-established and highly efficient method for creating chiral alcohols. researchgate.net This precursor, the α-amino ketone, can in turn be synthesized from 2,5-difluorobenzoyl chloride via reactions such as azidation followed by reduction or direct amination of an α-halo ketone.

Asymmetric Synthesis Approaches

The synthesis of a single enantiomer like this compound necessitates the use of asymmetric synthesis. wikipedia.org These methods create the desired stereocenter with high fidelity, avoiding the formation of a racemic mixture. Key strategies include catalyst-mediated transformations and the use of chiral auxiliaries. nih.gov

Chiral Catalyst-Mediated Enantioselective Transformations

This approach utilizes a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. libretexts.org L-proline, often called the "simplest enzyme," is a highly effective bifunctional organocatalyst for creating chiral centers. libretexts.orgnih.gov

For the synthesis of chiral amino alcohols, proline and its derivatives can catalyze reactions like the α-amination or α-aminoxylation of carbonyl compounds. nih.govthieme-connect.com A plausible route to this compound using this methodology would start with a carbonyl compound that is functionalized at the α-position. For instance, the direct asymmetric α-amination of 2,5-difluorophenylacetaldehyde with an electrophilic nitrogen source (like an azodicarboxylate) in the presence of L-proline would generate a chiral α-amino aldehyde. Subsequent reduction of the aldehyde group would yield the target amino alcohol. The stereoselectivity is governed by the formation of an enamine intermediate between the catalyst and the carbonyl substrate, which then reacts with the electrophile from a sterically preferred face. libretexts.org

Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric synthesis.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are particularly renowned for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. nih.govrsc.org The synthesis of this compound can be efficiently achieved via the ATH of a suitable precursor, 2-amino-1-(2,5-difluorophenyl)ethan-1-one hydrochloride. researchgate.net This reaction typically uses a chiral Ru(II) catalyst generated in situ from a precursor like [{RuCl2(p-cymene)}2] and a chiral diamine ligand, with a hydrogen source such as a formic acid/triethylamine mixture or 2-propanol. nih.govrug.nl

Copper-Catalyzed Reactions: Copper-hydride (CuH) catalyzed reactions have become a versatile tool for the asymmetric synthesis of amines and alcohols. nih.govnih.gov A potential strategy is the sequential copper-catalyzed hydrosilylation of an enone followed by hydroamination. nih.gov Another approach involves the copper-catalyzed hydroamination of allylic alcohols. acs.org The synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has also been achieved using copper-catalyzed propargylic amination. unimi.itresearchgate.net

Nickel-Catalyzed Reactions: Nickel(0) complexes, when paired with specific chiral ligands, can catalyze the reductive coupling of imines with other partners. For example, the coupling of N-tosylimines with dienol ethers has been shown to produce syn-configured 1,2-aminoalcohol derivatives with high enantioselectivity. rsc.orgrsc.org This method could be adapted to synthesize the target molecule by using an appropriately substituted imine derived from 2,5-difluorobenzaldehyde.

Chromium-Catalyzed Reactions: While less common for this specific transformation in the provided sources, chiral chromium complexes are also utilized in various asymmetric reactions, including carbonyl additions and pericyclic reactions, and represent another potential avenue for catalytic enantioselective synthesis.

Table 1: Overview of Metal-Catalyzed Asymmetric Reactions for Amino Alcohol Synthesis

| Metal Catalyst | Typical Ligand Type | Reaction Type | Substrate Precursor | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Ruthenium (Ru) | Chiral Diamines (e.g., TsDPEN) | Asymmetric Transfer Hydrogenation (ATH) | α-Amino Ketone | Up to >99% nih.gov |

| Copper (Cu) | Chiral Phosphine Ligands | Hydroamination / Hydrosilylation | Enone or Allylic Alcohol | Up to >99% nih.gov |

| Nickel (Ni) | Phosphoramidite (B1245037) Ligands (e.g., VAPOL-derived) | Reductive Coupling | Imine + Dienol Ether | Up to 94% rsc.org |

| Manganese (Mn) | Chiral P,N,N-Ligands | Formal Hydroamination | Allylic Alcohol | Up to 96% acs.org |

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. The ligand binds to the metal center, creating a defined, three-dimensional chiral pocket that forces the substrate to bind in a specific orientation, leading to a highly selective reaction. researchgate.net

Several classes of ligands have proven effective for synthesizing chiral amino alcohols:

C₂-Symmetric Diamine Ligands: Ligands like N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are highly effective in Ru-catalyzed ATH of ketones. rug.nl The two stereogenic centers and the sulfonyl group create a rigid and well-defined chiral environment.

Tridentate P,N,N-Ligands: These ligands, which coordinate to the metal through phosphorus and two nitrogen atoms, have shown excellent performance in the manganese- and ruthenium-catalyzed hydrogenation of various substrates. acs.orgresearchgate.net The tridentate coordination provides higher stability and enantioselectivity to the catalyst.

Phosphoramidite Ligands: VAPOL-derived phosphoramidite ligands have been used in nickel-catalyzed reductive couplings, where they have been shown to control not only the enantioselectivity but also the regioselectivity of the reaction. rsc.orgacs.org

Oxazoline-Containing Ligands: Chiral oxazoline (B21484) rings, synthesized from chiral 1,2-amino alcohols, are core components of highly successful ligands like Box (bisoxazoline) and PyBox (pyridine-bisoxazoline). nih.gov These ligands are versatile and used in a wide array of metal-catalyzed asymmetric reactions.

Chiral Auxiliary-Based Syntheses

In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary, an enantiomerically pure molecule. wikipedia.org The auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction, leading to a diastereomerically enriched product. scielo.org.mx The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, oxazolidinones are among the most reliable chiral auxiliaries. wikipedia.orgsantiago-lab.com They are typically prepared from readily available chiral amino alcohols. santiago-lab.com For the synthesis of the target compound, an N-acylated oxazolidinone, such as an N-glycinate equivalent, could be used. Deprotonation forms a chiral enolate, which can then react diastereoselectively with an electrophile. researchgate.net For instance, the enolate of an N-(2,5-difluorobenzoyl) oxazolidinone could be elaborated to introduce the amino and hydroxyl groups. Alternatively, an N-acyl imide can undergo highly diastereoselective aldol (B89426) reactions. wikipedia.org After the key bond-forming step, the auxiliary is cleaved hydrolytically or reductively to yield the chiral product. santiago-lab.com

Pseudoephedrine-Based Syntheses: Both enantiomers of pseudoephedrine are inexpensive and can serve as effective chiral auxiliaries. acs.org Pseudoephedrine is first acylated to form a tertiary amide. acs.org The α-proton of this amide can be removed to form a stable lithium enolate, which then undergoes highly diastereoselective alkylation. acs.org This method provides reliable access to enantiomerically enriched carboxylic acids, alcohols, and ketones after cleavage of the auxiliary. acs.org A synthetic route to this compound could involve the diastereoselective alkylation of a pseudoephedrine glycinamide (B1583983) enolate with a 2,5-difluorobenzyl halide, followed by cleavage and reduction steps.

Table 2: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary | Source | Key Reaction Type | Mechanism of Control | Cleavage Method |

|---|---|---|---|---|

| Evans Oxazolidinones | Amino Alcohols (e.g., Valinol, Phenylalaninol) santiago-lab.com | Alkylation, Aldol, Diels-Alder Reactions wikipedia.org | Steric hindrance from substituents directs incoming electrophiles to one face of the enolate. wikipedia.org | Hydrolysis (acid/base), Reductive Cleavage (e.g., LiBH₄) santiago-lab.com |

| Pseudoephedrine | Ephedra plant / Synthetic | Alkylation of Amide Enolates acs.org | The lithium enolate forms a rigid chelated structure, exposing one face to alkylation. acs.org | Acidic or Basic Hydrolysis, Reduction nih.gov |

| Camphorsultam (Oppolzer's) | Camphor (B46023) | Alkylation, Aldol, Diels-Alder Reactions | Steric blocking by the camphor skeleton controls the approach of reagents. | Hydrolysis (LiOH/H₂O₂), Reduction (LiAlH₄) |

Chemoenzymatic and Biocatalytic Routes

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules like this compound. mdpi.com Enzymes offer high stereoselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical methods. nih.gov

Chemoenzymatic routes combine the selectivity of enzymes with the efficiency of chemical reactions. For the synthesis of chiral amino alcohols, enzymes such as transaminases, lipases, and dehydrogenases are commonly employed. mdpi.comnih.gov Transaminases can be used to asymmetrically synthesize chiral amines from ketones, while lipases are often used for the kinetic resolution of racemic alcohols. mdpi.comorgsyn.org Engineered amine dehydrogenases (AmDHs) have also been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org

A notable chemoenzymatic strategy involves the use of an ethylenediamine-N,N'-disuccinic acid (EDDS) lyase for a highly stereoselective hydroamination step. nih.gov This approach has been successful in the asymmetric synthesis of complex heterocycles, demonstrating the potential of this enzyme for the synthesis of chiral amino alcohols. nih.gov Another approach utilizes a dual-enzyme cascade for the synthesis of bichiral amino alcohols, highlighting the potential for high chemo- and stereoselectivity. researchgate.net

The following table summarizes key enzymes and their applications in the synthesis of chiral amino alcohols:

| Enzyme Class | Application in Chiral Amino Alcohol Synthesis | Key Advantages |

| Transaminases | Asymmetric synthesis from prochiral ketones. | High stereoselectivity, use of inexpensive amine donors. nih.gov |

| Lipases | Kinetic resolution of racemic amino alcohols. | Wide substrate scope, commercially available. mdpi.com |

| Dehydrogenases | Asymmetric reduction of α-amino ketones. | High enantioselectivity, cofactor regeneration systems. mdpi.comfrontiersin.org |

| EDDS Lyase | Stereoselective hydroamination. | High stereoselectivity for C-N bond formation. nih.gov |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is a powerful tool for constructing specific stereoisomers of molecules with multiple chiral centers. In the context of this compound, which has one stereocenter, diastereoselective strategies are often employed by introducing a chiral auxiliary. This temporary chiral group directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org

One common approach involves the aldol reaction of a chiral enolate with an aldehyde. The use of chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, can lead to high diastereoselectivity in the formation of β-amino alcohols. nih.govresearchgate.net For instance, the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to an aldehyde can yield diastereomerically pure anti-β-hydroxy-α-aminonitriles, which can be further converted to the desired amino alcohol. acs.org

Another strategy is the diastereoselective reduction of a chiral α-amino ketone. The stereochemistry of the resulting alcohol is controlled by the existing stereocenter at the α-carbon. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

A notable method for the diastereoselective synthesis of β-amino alcohols combines N-acyliminium ion chemistry with the use of Weinreb amides. rsc.orgrsc.org This approach allows for the sequential addition of different Grignard reagents, leading to the formation of substituted β-amino alcohols in a diastereoselective manner. rsc.orgrsc.org

Precursor Chemistry and Strategic Starting Materials

The choice of starting materials is critical for an efficient synthesis of this compound. The difluorinated aromatic ring and the stereogenic center are the key structural features that need to be introduced strategically.

Utilization of Difluorinated Aromatic Precursors

The synthesis typically starts with a commercially available difluorinated aromatic compound. A common precursor is 2,5-difluorobenzaldehyde or a related derivative. This starting material already contains the required difluorophenyl moiety, simplifying the synthetic route. For example, 2-amino-2',5-dichlorobenzophenone (B23164) is a known precursor in the synthesis of benzodiazepines and highlights the use of halogenated benzophenones as starting materials. caymanchem.com Similarly, (2-amino-5-chlorophenyl)(phenyl)methanol (B1272477) is another commercially available precursor.

The reactivity of the difluorinated aromatic ring can be exploited to introduce the necessary functional groups. For instance, a Friedel-Crafts acylation of 1,4-difluorobenzene (B165170) can provide a 2,5-difluorophenyl ketone, which can then be further elaborated to the target amino alcohol.

Stereocenter Introduction Strategies

The introduction of the stereocenter with the correct (S)-configuration is the most critical step in the synthesis. Several strategies can be employed:

Asymmetric Reduction of a Prochiral Ketone: A 2,5-difluorophenyl ketone can be asymmetrically reduced to the corresponding alcohol using a chiral reducing agent or a catalyst. This is a direct and often efficient method.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can be an effective strategy. nih.gov For example, a chiral amino acid can be converted to the desired amino alcohol through a series of chemical transformations that preserve the stereochemistry.

Use of Chiral Auxiliaries: As mentioned in section 2.2.4, a chiral auxiliary can be attached to the molecule to direct the stereoselective formation of the chiral center. wikipedia.org The auxiliary is then removed in a later step. wikipedia.org Common chiral auxiliaries include those derived from camphor, pseudoephedrine, and oxazolidinones. wikipedia.orgnih.govresearchgate.net

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, solvent, catalyst loading, and reaction time.

In diastereoselective syntheses, the choice of Lewis acid and solvent can have a significant impact on the diastereomeric ratio. For example, in aldol reactions using chiral auxiliaries, the metal enolate (lithium, sodium, or boron) can influence the stereochemical outcome. researchgate.net

For biocatalytic reactions, factors such as pH, temperature, substrate concentration, and enzyme loading must be carefully controlled to ensure optimal enzyme activity and stability. nih.gov The use of co-solvents may be necessary to improve the solubility of hydrophobic substrates. nih.gov

In a preparative method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a related fluorinated amino acid, optimization of the disassembly of a nickel complex intermediate was crucial for achieving a high yield of the final product. mdpi.com This highlights the importance of optimizing each step in a multi-step synthesis.

The following table provides examples of how reaction conditions can be optimized:

| Reaction Type | Parameter to Optimize | Desired Outcome |

| Diastereoselective Aldol Reaction | Lewis Acid, Solvent, Temperature | High diastereoselectivity, good yield. researchgate.net |

| Asymmetric Reduction | Catalyst, Ligand, Hydrogen Pressure | High enantiomeric excess, high conversion. |

| Biocatalytic Reaction | pH, Temperature, Enzyme Loading | High enzyme activity and stability, high yield. nih.gov |

| Crystallization | Solvent, Cooling Rate | High purity, good crystal morphology. |

Stereochemical Control and Enantiomeric Purity Attainment

Achieving high enantiomeric purity is paramount for the synthesis of single-enantiomer pharmaceuticals. Several methods are employed to control the stereochemistry and ensure the final product is enantiomerically pure.

Asymmetric synthesis, where the desired stereoisomer is formed preferentially, is the most efficient approach. This can be achieved through the use of chiral catalysts, chiral reagents, or chiral auxiliaries. wikipedia.orgresearchgate.net For example, the use of a chiral camphorsultam auxiliary has been shown to be highly effective in achieving asymmetric induction in various reactions. wikipedia.org

Chiral resolution is another common method for obtaining enantiomerically pure compounds. This involves separating a racemic mixture into its individual enantiomers. This can be done by:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography.

Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.comorgsyn.org Lipases are frequently used for the kinetic resolution of racemic alcohols. orgsyn.org

The enantiomeric purity of the final product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These analytical techniques can separate and quantify the two enantiomers, allowing for the determination of the enantiomeric excess (ee).

Chemical Reactivity and Derivatization of S 2 Amino 2 2,5 Difluorophenyl Ethanol

Reactions Involving the Amine Functionality

The primary amine group in (S)-2-Amino-2-(2,5-difluorophenyl)ethanol is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions with Electrophiles

As a nucleophile, the amino group readily reacts with various electrophiles. masterorganicchemistry.comnih.gov In these nucleophilic substitution reactions, the nitrogen atom donates its lone pair of electrons to an electron-deficient center, forming a new covalent bond. masterorganicchemistry.combasicmedicalkey.com Such reactions are a cornerstone of organic synthesis, allowing for the construction of more complex molecules. uky.edu

The amine's ability to act as a nucleophile allows it to participate in reactions like alkylation with alkyl halides. libretexts.org This reactivity is a general characteristic of primary amines and is crucial for creating secondary or tertiary amines, or even quaternary ammonium (B1175870) salts with further alkylation. msu.edu The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. uky.edulibretexts.org

| Reactant Type | Electrophile Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

This table illustrates the types of products formed when the amine functionality of this compound reacts with different classes of electrophiles.

Amidation and Acylation Reactions

The reaction of the primary amine with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, yields amides. organic-chemistry.org This transformation, often called acylation, is one of the most common methods for forming amide bonds. fishersci.co.uk The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in the presence of a base, are frequently employed for this purpose. fishersci.co.uk The base neutralizes the HCl byproduct, driving the reaction to completion. fishersci.co.uk

Various coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), can also facilitate the direct amidation of the amine with a carboxylic acid. nih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. fishersci.co.uk

Table of Amidation Reagents

| Reagent Class | Specific Example | Conditions |

|---|---|---|

| Acyl Halide | Acetyl Chloride | Base (e.g., Pyridine, DIEA) in an aprotic solvent (e.g., DCM) |

| Acid Anhydride | Acetic Anhydride | Base to drive equilibrium |

| Condensing Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Aprotic solvent (e.g., DCM, DMF) |

This table summarizes common reagents and conditions used for the amidation of primary amines like that in this compound.

Formation of Imines and Schiff Bases

The primary amine functionality can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgscirp.org The reaction is reversible and the pH must be carefully controlled; it is generally most effective around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org

The formation of imines is a critical step in various synthetic pathways. For instance, imines derived from chiral amino alcohols have been used as intermediates in the stereocontrolled synthesis of other important compounds like oxazolidines. nih.gov The reaction of this compound with an aldehyde would first form a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine. libretexts.org

Reactions Involving the Alcohol Functionality

The primary alcohol (-CH₂OH) group is the second key reactive site in this compound, susceptible to esterification, etherification, and oxidation. noaa.gov

Esterification and Etherification

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives, a process known as esterification. researchgate.net This reaction is often catalyzed by an acid. Alternatively, highly reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine. noaa.gov

Etherification involves the conversion of the alcohol into an ether. This can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Comparison of Alcohol Derivatization Reactions

| Reaction | Reagent | Product | Key Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄) |

| Esterification | Acyl Chloride | Ester | Base (e.g., Pyridine) |

This table outlines common methods for converting the alcohol group into esters and ethers.

Oxidation Reactions

The primary alcohol functionality can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. The choice of oxidant is crucial for achieving the desired product.

Dual Functionality Reactions and Cyclization

The concurrent presence of both an amino and a hydroxyl group in this compound allows for a range of intramolecular reactions, yielding structurally diverse chiral heterocyclic systems. These transformations leverage the nucleophilicity of both functional groups to construct new ring structures.

Formation of Chiral Heterocyclic Scaffolds (e.g., Oxazolidinones, Morpholinones, Lactams)

The amino alcohol moiety is an ideal starting point for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Oxazolidinones: Chiral oxazolidinones can be synthesized from 1,2-amino alcohols through cyclization reactions with a suitable one-carbon carbonyl source. nih.govnih.gov Reagents such as phosgene (B1210022), diethyl carbonate, or even carbon dioxide can facilitate this transformation. nih.gov The reaction proceeds via intramolecular condensation, where the amino and hydroxyl groups attack the carbonyl carbon to form the five-membered ring. The use of this compound ensures that the stereochemistry at the C4 position of the resulting oxazolidinone is retained, yielding an enantiomerically pure product. These structures are valuable as chiral auxiliaries in asymmetric synthesis. nih.gov

Morpholinones: The synthesis of morpholinones from an amino alcohol is a more complex, multi-step process. A common strategy for creating similar structures, like morpholine-2,5-diones, involves first reacting the amino group of an amino acid with an α-halogenated acyl halide. nih.gov Applying this logic, the amino group of this compound could be acylated with a reagent like 2-chloroacetyl chloride. The resulting intermediate, possessing both a hydroxyl group and a reactive halide, could then undergo intramolecular cyclization under basic conditions to form the six-membered morpholinone ring.

Lactams: Direct synthesis of lactams from amino alcohols is not a standard transformation. However, this compound can serve as a precursor to chiral amino acids through oxidation of the primary alcohol to a carboxylic acid. This resulting chiral amino acid can then be utilized in established lactam-forming reactions, such as intramolecular amide bond formation, to produce chiral β-lactams or other ring sizes. nih.gov

| Starting Moiety | Reagent/Method | Resulting Heterocyclic Scaffold |

|---|---|---|

| 1,2-Amino Alcohol | Phosgene, Diethyl Carbonate, or CO₂ | Oxazolidinone |

| 1,2-Amino Alcohol | 1. Acylation with α-halo acyl halide 2. Intramolecular cyclization | Morpholinone |

| 1,2-Amino Alcohol | 1. Oxidation of alcohol to carboxylic acid 2. Intramolecular amide formation | Lactam |

Aziridinium (B1262131) Ion Intermediates and Ring Opening

A key reaction pathway for 1,2-amino alcohols involves their conversion into highly reactive aziridinium ions. rsc.org This process begins with the activation of the hydroxyl group by converting it into a good leaving group, for instance, through reaction with methanesulfonyl chloride or thionyl chloride. Subsequent intramolecular nucleophilic attack by the adjacent amino group displaces the leaving group, forming a strained, three-membered aziridinium ring. rsc.org

These chiral aziridinium ions are potent electrophiles and readily undergo ring-opening reactions upon attack by a wide range of nucleophiles. rsc.orgrsc.orgorganic-chemistry.org The reaction is typically highly regioselective and stereospecific, proceeding via an S(_N)2 mechanism. Attack at the less sterically hindered carbon of the aziridinium ring is common. rsc.org This sequence allows for the stereocontrolled introduction of new functionalities, making it a powerful tool for elaborating the original amino alcohol structure into more complex derivatives.

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Azide (N₃⁻) | Azide | 1,2-Diamino derivative (after reduction) |

| Cyanide (CN⁻) | Nitrile | β-Amino nitrile |

| Halides (Cl⁻, Br⁻, I⁻) | Halogen | β-Haloamine |

| Hydroxide (OH⁻) | Hydroxyl | Amino alcohol (with potential stereoinversion) |

| Thiolates (RS⁻) | Thioether | β-Aminothioether |

Mechanistic Investigations of Reaction Pathways

The synthetic transformations of this compound are governed by well-established reaction mechanisms that ensure high stereochemical fidelity.

Mechanism of Oxazolidinone Formation: The cyclization to form an oxazolidinone ring is an example of an intramolecular condensation. When using a reagent like phosgene (COCl₂), the reaction likely proceeds through initial acylation of the more nucleophilic amino group to form a carbamoyl (B1232498) chloride, or acylation of the hydroxyl group to form a chloroformate. Regardless of the initial step, the intermediate rapidly undergoes a second intramolecular attack by the remaining nucleophilic group (hydroxyl or amino, respectively) to close the five-membered ring and eliminate HCl, yielding the stable oxazolidinone. The stereocenter is unaffected during this process.

Role as a Versatile Chiral Building Block in Advanced Organic Synthesis

This compound is a quintessential chiral building block, a term used to describe enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. researchgate.net Its value stems from several key features: the defined (S)-stereochemistry, the presence of two distinct functional groups (amine and alcohol) for selective modification, and the difluorophenyl moiety.

This compound can be incorporated into larger molecules, transferring its chirality to the final product. Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. researchgate.netresearchgate.net The difluorophenyl group is particularly significant as the inclusion of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. mdpi.comnih.gov

Advanced synthetic strategies utilize such building blocks in multi-step sequences to construct complex targets. nih.gov For example, the amino alcohol can be used as a chiral auxiliary to control the stereochemical outcome of a reaction on a different part of the molecule, after which it can be cleaved and recovered. nih.gov More commonly, it serves as a core scaffold that is elaborated through reactions at its amino and hydroxyl groups to build a target molecule, such as the γ-secretase inhibitor Nirogacestat. wikipedia.org

| Synthetic Strategy | Role of the Chiral Building Block | Example Application |

|---|---|---|

| Incorporation | Serves as a core structural fragment of the final molecule. | Synthesis of pharmaceutical agents and natural products. wikipedia.org |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric aldol (B89426) reactions or alkylations. nih.gov |

| Precursor to other Chiral Scaffolds | Used to synthesize other key intermediates like chiral heterocycles. | Formation of oxazolidinones for use in further synthesis. nih.gov |

| Ligand Synthesis | Modified to create chiral ligands for asymmetric catalysis. | Preparation of ligands for metal-catalyzed reactions. |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These studies offer a detailed picture of bond lengths, bond angles, and the distribution of electrons, which collectively determine the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (S)-2-Amino-2-(2,5-difluorophenyl)ethanol, DFT calculations, typically using a basis set like B3LYP/6-311G++(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). nih.gov Such calculations on similar molecules, like 1-phenyl ethanol (B145695) derivatives, have been used to analyze structural parameters and electronic properties. researchgate.net

The calculations would reveal the precise bond lengths and angles, influenced by the presence of the electronegative fluorine atoms and the amino alcohol side chain. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs. The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Table 4.1: Illustrative DFT-Calculated Properties for this compound This table presents expected values based on DFT studies of analogous fluorinated and phenyl ethanolamine-like compounds.

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| C-F Bond Length | ~1.35 Å | Characterizes the strong bond due to fluorine's electronegativity. |

| C-O Bond Length | ~1.43 Å | Typical for a single carbon-oxygen bond in an alcohol. |

| C-N Bond Length | ~1.47 Å | Typical for a single carbon-nitrogen bond in an amine. |

| O-C-C-N Dihedral Angle | Variable | Defines the conformation of the side chain (see Sec. 4.2). |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available to donate. |

| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Reflects the molecule's electronic stability and reactivity. nih.gov |

DFT calculations are also highly effective in predicting vibrational and NMR spectra, which can aid in the interpretation of experimental data. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) for analogous compounds have shown excellent agreement with experimental spectra after applying a scaling factor. nih.gov This allows for the confident assignment of vibrational modes to specific functional groups and bond movements within the molecule.

For this compound, predicting the ¹H, ¹³C, and particularly the ¹⁹F NMR chemical shifts is of great interest. The development of specialized force field parameters for fluorinated aromatic amino acids for use in computational software like AMBER demonstrates the importance of accurately modeling these systems. nih.govnih.gov Such calculations can predict the chemical shifts and coupling constants, providing a theoretical basis for the unique spectral signature of the molecule.

Table 4.2: Predicted Vibrational Frequencies for Key Functional Groups Based on DFT analysis of similar aromatic amino alcohols. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Group | Stretching | ~3400 |

| N-H Group | Symmetric/Asymmetric Stretching | ~3350 / ~3250 |

| Aromatic C-H | Stretching | ~3100 |

| Aliphatic C-H | Stretching | ~2950 |

| C=C Aromatic | Stretching | ~1600, ~1500 |

| C-F Group | Stretching | ~1250 |

Conformational Analysis and Stereochemical Preferences

The flexibility of the ethanolamine (B43304) side chain in this compound means it can exist in several different spatial arrangements, or conformations. frontiersin.org Conformational analysis aims to identify the most stable of these rotamers and the energy barriers between them. For amino alcohols, the key dihedral angles are around the O-C, C-C, and C-N bonds. frontiersin.org

The dominant stabilizing force in many amino alcohols is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen of the amino group (OH···N). frontiersin.org This interaction often favors "folded" or gauche conformations over more extended trans conformations. Computational studies on model amino alcohols have successfully characterized and quantified the energy of these hydrogen bonds, confirming their critical role in dictating the preferred molecular shape. frontiersin.org The various possible staggered conformations (gauche, trans, gauche') lead to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Molecular Dynamics (MD) Simulations

While quantum chemical studies typically focus on single, static molecules, molecular dynamics (MD) simulations provide insights into the physical movement and evolution of atoms and molecules over time. wikipedia.org MD simulations model the behavior of the molecule in a more realistic environment, such as in an aqueous solution or interacting with a biological macromolecule. acs.org

To perform such simulations, a "force field" is required, which is a set of parameters describing the potential energy of the system. The development of robust force fields for fluorinated aromatic amino acids, such as those for AMBER, is a critical step that enables the accurate simulation of compounds like this compound. nih.govnih.govacs.org An MD simulation could be used to study its solvation dynamics, revealing how water molecules arrange around the fluorophenyl ring and the polar amino alcohol group. It could also be used to model its approach and binding to a protein target, providing a dynamic view of the interaction. nih.gov

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations are invaluable for predicting how and where a molecule is likely to react. By analyzing the outputs of DFT calculations, a detailed picture of the molecule's chemical personality emerges. nih.govacs.org

The Molecular Electrostatic Potential (MEP) map is a key tool that visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the lone pair of the nitrogen atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms of the amine and hydroxyl groups, marking them as sites for nucleophilic interaction.

Analysis of the frontier molecular orbitals (HOMO and LUMO) further clarifies reactivity. The HOMO is often localized around the electron-rich parts of the molecule, such as the aromatic ring and the nitrogen atom, identifying these as the primary sites for donating electrons in a reaction (nucleophilic centers). nih.gov The LUMO, conversely, indicates the most likely sites to accept electrons (electrophilic centers). The electron-withdrawing nature of the two fluorine atoms would also influence the reactivity of the phenyl ring toward electrophilic aromatic substitution, affecting both the rate and the position of the attack. msu.eduyoutube.com

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the subtle forces that govern molecular recognition, conformation, and self-assembly. nih.govyoutube.com For this compound, these forces can be analyzed at both the intramolecular and intermolecular levels.

Intramolecular Interactions: As discussed in the conformational analysis (Section 4.2), the primary intramolecular non-covalent interaction is the hydrogen bond between the hydroxyl and amino groups (OH···N). frontiersin.org

Intermolecular Interactions: When interacting with other molecules, this compound can participate in a variety of non-covalent interactions. These include hydrogen bonding (acting as both a donor and acceptor), dipole-dipole interactions, and van der Waals forces. nih.gov The difluorophenyl ring can also engage in π-π stacking with other aromatic systems.

Advanced computational techniques like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions in real space. nih.gov This method plots the reduced density gradient against the electron density, revealing surfaces that correspond to stabilizing hydrogen bonds and van der Waals interactions, as well as destabilizing steric repulsion. nih.govnih.gov Understanding these interactions is crucial for predicting how the molecule will behave in a condensed phase or within a complex biological environment.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ethernet.edu.et For a molecule like (S)-2-Amino-2-(2,5-difluorophenyl)ethanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, ROESY) is employed to assign all proton and carbon signals and confirm the connectivity of the atoms. nih.govacs.orgst-andrews.ac.uk The presence of fluorine atoms offers an additional NMR-active nucleus, ¹⁹F, which can be used to further confirm the structure and probe the electronic environment of the difluorophenyl ring. acs.org

Determining the absolute stereochemistry at the chiral center of this compound using NMR alone is not straightforward because enantiomers are indistinguishable in an achiral solvent, yielding identical NMR spectra. To achieve chiral discrimination, it is necessary to convert the pair of enantiomers into a pair of diastereomers, which possess different physical properties and are thus distinguishable by NMR. mdpi.com This can be accomplished through two primary strategies:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers will exhibit distinct chemical shifts and/or coupling constants in their NMR spectra, allowing for the assignment of the absolute configuration, often by comparing the spectra to those of known standards or by using established empirical models for the specific CDA. mdpi.com

Chiral Solvating Agents (CSAs): This method involves the non-covalent, in-situ formation of transient diastereomeric complexes between the enantiomers of the analyte and an enantiomerically pure chiral solvating agent. acs.orgsemmelweis.hu This interaction creates a different average chemical environment for each enantiomer, leading to the separation of their NMR signals. semmelweis.hu Advanced 2D NMR techniques like ROESY can be used to study the specific intermolecular interactions within these diastereomeric complexes, helping to elucidate the mechanism of chiral recognition and assign the absolute configuration. nih.govacs.org

Chiral Solvating Agents (CSAs) are widely used for the rapid and accurate determination of enantiomeric purity by NMR spectroscopy. nih.govacs.org The addition of a CSA to a solution of a racemic or enantioenriched sample of 2-Amino-2-(2,5-difluorophenyl)ethanol (B2395333) results in the formation of diastereomeric complexes that give rise to separate signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. acs.orgsemmelweis.hu The enantiomeric purity can then be calculated directly by integrating the corresponding well-resolved signals.

The effectiveness of a CSA depends on the strength and geometry of the interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) between the CSA and the analyte enantiomers. mdpi.com For 2-Amino-2-(2,5-difluorophenyl)ethanol, with its amino, hydroxyl, and aromatic functionalities, a variety of CSAs could be effective. The choice of solvent is also critical, as it can influence the stability of the diastereomeric complexes. semmelweis.hu

Table 1: Examples of Chiral Solvating Agents (CSAs) for NMR Spectroscopy

| CSA Type | Examples | Typical Analyte Functional Groups | Reference |

|---|---|---|---|

| Carboxylic Acids | α-(Nonafluoro-tert-butoxy)carboxylic acids | Amines | semmelweis.hu |

| Carbamates | Derivatives of isomannide (B1205973) and isosorbide | Amino acid derivatives | nih.govacs.org |

| Thioureas | Thiourea derivatives of 2-[(1R)-1-Aminoethyl]phenol | N-derivatized amino acids | mdpi.com |

| Fluorinated Amines | (S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine | Thiols (after derivatization) | acs.org |

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, providing a reliable measure of enantiomeric excess (ee). The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different migration times through the column.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of pharmaceutical compounds. rsc.org For the analysis of this compound, a chiral stationary phase (CSP) is employed. These CSPs are typically based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), proteins, or macrocyclic antibiotics that create a chiral environment.

The enantiomers of the analyte partition into the stationary phase to different extents, resulting in different retention times (tR). The enantiomeric excess is determined by the relative area of the two enantiomeric peaks in the chromatogram. Method development involves optimizing the mobile phase (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) and flow rate to achieve baseline separation. rsc.org

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Commercial Name Example | Typical Mobile Phase | Reference |

|---|---|---|---|

| Polysaccharide-based (coated) | Chiralcel OD-H, Chiralpak AD-H | Hexane/Isopropanol | rsc.org |

| Polysaccharide-based (immobilized) | Chiralpak IA, Chiralpak IB | Wider range of solvents | rsc.org |

| Pirkle-type (π-acid/π-base) | Whelk-O 1 | Hexane/Isopropanol/Dichloromethane | |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) column | Aqueous buffers | springernature.com |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. nih.govmdpi.com Direct analysis of this compound by GC may be challenging due to its polarity and relatively low volatility. However, derivatization of the amino and hydroxyl groups to form less polar and more volatile esters or amides can make it amenable to GC analysis.

The separation is achieved on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov The enantiomers exhibit different interactions with the CSP, leading to their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving resolution. mdpi.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample and solvent consumption. chromatographyonline.com In chiral CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com The enantiomers form transient diastereomeric complexes with the chiral selector, which imparts a different effective mobility to each enantiomer, causing them to separate under the influence of an electric field. chromatographyonline.com

Commonly used chiral selectors for amino alcohols include native and derivatized cyclodextrins, chiral crown ethers, and sometimes proteins. chromatographyonline.comnih.gov The degree of separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. chromatographyonline.comnih.gov

Table 3: Common Chiral Selectors Used in Capillary Electrophoresis

| Selector Type | Specific Examples | Mechanism | Reference |

|---|---|---|---|

| Cyclodextrins (CDs) | β-Cyclodextrin, Hydroxypropyl-β-CD, Carboxymethyl-β-CD | Inclusion complexation | springernature.comchromatographyonline.com |

| Proteins | Bovine Serum Albumin (BSA), α1-acid glycoprotein (AGP) | Stereospecific binding pockets | nih.gov |

| Chiral Crown Ethers | 18-Crown-6-tetracarboxylic acid | Complexation with primary amines | chromatographyonline.com |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral recognition sites | chromatographyonline.com |

| Chiral Ionic Liquids | 1-ethyl-3-methyl imidazole (B134444) L-tartrate | Chiral ligand exchange | chromatographyonline.com |

Compound Index

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The analysis begins with the ionization of the molecule, followed by the separation of ions based on their mass-to-charge (m/z) ratio. The molecular ion peak confirms the molecular weight of the compound. For this compound (molecular formula: C₈H₉F₂NO), the nominal molecular weight is 173.16 g/mol nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike standard mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas (isobars). For this compound, HRMS would be used to measure the m/z of the protonated molecular ion, [M+H]⁺, with a mass accuracy typically better than 5 parts per million (ppm). This allows for the confident confirmation of the elemental formula C₈H₉F₂NO.

| Ion Species | Elemental Composition | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| [M]⁺· | C₈H₉F₂NO | 173.0652 | Molecular radical cation |

| [M+H]⁺ | C₈H₁₀F₂NO | 174.0725 | Protonated molecular ion (common in ESI) |

| [M+Na]⁺ | C₈H₉F₂NNaO | 196.0544 | Sodium adduct |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) would reveal pathways typical for amino alcohols. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage: The bond between the chiral carbon (Cα) and the hydroxymethyl group (-CH₂OH) can break, leading to a resonance-stabilized difluorophenylmethaniminium ion. Alternatively, cleavage between Cα and the aromatic ring can occur. The fragmentation of aliphatic amines and alcohols is often characterized by this type of α-cleavage. libretexts.org

Loss of Water (Dehydration): Elimination of a water molecule (H₂O, 18 Da) from the ethanolamine (B43304) side chain is a common fragmentation route for alcohols. libretexts.org

Loss of Ammonia (B1221849) (NH₃): The amino group can be lost as a neutral ammonia molecule.

Cleavage of the Side Chain: Loss of the entire hydroxymethylamine portion or parts of it, such as the loss of CH₂O (formaldehyde) or CH₃N.

These fragmentation pathways provide a structural fingerprint, helping to confirm the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Formula |

|---|---|---|---|

| 174.07 | 156.06 | H₂O | [C₈H₈F₂N]⁺ |

| 174.07 | 143.05 | CH₂OH | [C₇H₇F₂N]⁺ |

| 174.07 | 127.04 | CH₂OH + NH₃ | [C₇H₄F₂]⁺ |

| 143.05 | 115.04 | CO | [C₆H₇F₂N]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. libretexts.org For this compound, single-crystal X-ray diffraction would provide unambiguous proof of the (S)-stereochemistry at the chiral center. This technique relies on the phenomenon of anomalous scattering, where the presence of atoms (even lighter ones like fluorine or oxygen) causes small, measurable differences in the diffraction pattern that can be used to establish the absolute structure. nih.gov

The Flack parameter is a critical value refined during the structure solution process that indicates whether the correct enantiomer has been modeled. researchgate.net A value close to zero confirms the assigned absolute configuration. researchgate.net

While a published crystal structure for this compound was not identified in the searched literature, an analysis would reveal crucial solid-state information:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amino and hydroxyl groups, as well as potential π–π stacking interactions from the difluorophenyl rings.

Crystal Packing: The arrangement of molecules within the unit cell, which influences the material's physical properties.

Chiroptical Methods for Enantiomeric Analysis

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. They are essential for confirming the enantiomeric purity and absolute configuration of compounds like this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov The presence of the chiral center and the UV-active difluorophenyl chromophore in this compound would result in a characteristic CD spectrum. This spectrum consists of positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule.

The sign and intensity of these Cotton effects are unique to the (S)-enantiomer and would be a mirror image of those for its (R)-enantiomer. Therefore, CD spectroscopy serves as a powerful tool to confirm the absolute configuration (by comparison with theoretical calculations or standards) and to determine the enantiomeric purity of a sample. nih.gov The technique is highly sensitive for the analysis of chiral amino acids and their derivatives. nih.govacs.org

Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. nih.gov This property is known as optical activity. For this compound, the specific rotation, [α], is a characteristic physical constant. nih.gov It is defined by the observed angle of rotation (α), the concentration of the solution (c), and the path length of the light (l). nih.gov

The specific rotation is typically reported with the temperature and the wavelength of light used, most commonly the sodium D-line (589 nm). nih.gov The value will be either positive (dextrorotatory, "+") or negative (levorotary, "-"), providing a key identifier for the specific enantiomer. nih.gov While a racemic mixture will show no optical rotation, a pure sample of the (S)-enantiomer will have a reproducible, non-zero specific rotation value that can be used to verify its identity and enantiomeric excess.

| Parameter | Symbol | Description |

|---|---|---|

| Specific Rotation | [α]Tλ | A fundamental physical property of a chiral compound. |

| Observed Rotation | α | The angle (in degrees) measured by the polarimeter. |

| Temperature | T | The temperature of the measurement (e.g., 20 °C). nih.gov |

| Wavelength | λ | The wavelength of the light used (e.g., 589 nm). nih.gov |

| Path Length | l | The length of the polarimeter cell (typically in dm). |

| Concentration | c | The concentration of the sample solution (g/mL or g/100mL). nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The primary functional groups in this compound that give rise to characteristic vibrational bands are the primary amine (-NH₂), the hydroxyl group (-OH), the C-H bonds of the aliphatic and aromatic moieties, the C-C and C-O bonds of the ethanol (B145695) backbone, the C-F bonds, and the disubstituted benzene (B151609) ring.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The positions of the absorption bands are indicative of the specific functional groups present. For this compound, the expected IR absorption bands are detailed below.

A prominent feature in the IR spectrum of an amino alcohol is the broad absorption in the high-frequency region due to O-H and N-H stretching vibrations. foodb.canist.gov The O-H stretch of the alcohol group is typically observed as a strong, broad band, while the primary amine gives rise to two distinct, though often overlapping, bands corresponding to symmetric and asymmetric stretching. foodb.ca

The aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethanol backbone will appear just below this value. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands arising from various bending and stretching vibrations, including C-O, C-N, and C-F stretches, as well as aromatic ring vibrations. nih.gov

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric C-C stretching mode of the benzene ring is a characteristic Raman band. researchgate.net The C-F stretching vibrations will also be Raman active. In contrast to their strong IR absorption, the O-H and N-H stretching vibrations are typically weaker in the Raman spectrum.

Detailed Research Findings: A Predictive Analysis

In the absence of direct experimental data for this compound, the following tables provide a detailed, predictive assignment of the principal vibrational modes based on data from structurally related molecules such as ethanol, 2-aminophenol, and various fluorinated aromatic compounds. nih.govresearchgate.netnist.gov

Predicted Infrared (IR) Active Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3500 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3250 - 3400 | Medium |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 2,5-Difluorophenyl | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethanol Backbone (-CH₂-, -CH-) | 2850 - 3000 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=C Ring Stretch | 2,5-Difluorophenyl | 1500 - 1600 | Medium |

| C-H Bend | Aliphatic (-CH₂-, -CH-) | 1350 - 1470 | Medium |

| C-O Stretch | Alcohol (-CH-OH) | 1050 - 1200 | Strong |

| C-F Stretch | 2,5-Difluorophenyl | 1100 - 1300 | Strong |

| C-N Stretch | Aminoalkane (-CH-NH₂) | 1000 - 1250 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | 2,5-Difluorophenyl | 800 - 900 | Strong |

This table represents predicted values based on functional group analysis and data from analogous compounds.

Predicted Raman Active Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 2,5-Difluorophenyl | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | Ethanol Backbone (-CH₂-, -CH-) | 2850 - 3000 | Strong |

| C=C Ring Stretch | 2,5-Difluorophenyl | 1550 - 1620 | Strong |

| Ring Breathing Mode | 2,5-Difluorophenyl | ~1000 | Strong |

| C-C Stretch | Ethanol Backbone | 850 - 950 | Medium |

| C-F Stretch | 2,5-Difluorophenyl | 1100 - 1300 | Medium |

| N-H Stretch | Primary Amine (-NH₂) | 3250 - 3500 | Weak |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Weak |

This table represents predicted values based on functional group analysis and data from analogous compounds.

The Synthetic Versatility of this compound in Advanced Organic Chemistry

This compound, a chiral amino alcohol featuring a difluorinated phenyl ring, stands as a significant building block in modern organic synthesis. Its unique combination of stereochemistry and fluorine substitution makes it a valuable precursor for a range of high-value molecules. This article explores the applications of this compound in broader synthetic pathways, focusing on its role in asymmetric catalysis, heterocyclic chemistry, and the construction of complex fluorinated molecules.

Applications in Broader Synthetic Pathways

The strategic placement of amino and hydroxyl functionalities on a chiral backbone, combined with the electronic influence of the 2,5-difluorophenyl group, allows (S)-2-Amino-2-(2,5-difluorophenyl)ethanol to be a versatile intermediate in several advanced synthetic applications.

Chiral 1,2-amino alcohols are a cornerstone in the design of ligands for asymmetric catalysis, as their two distinct functional groups can be readily converted into various coordinating moieties. nih.govresearchgate.net This structural motif is the foundation for several classes of highly successful "privileged" ligands. This compound serves as an ideal starting material for creating specialized ligands where the fluorine atoms can modulate the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and enantioselectivity. nih.gov

The synthesis of these ligands typically involves the transformation of the amino and alcohol groups into new coordinating atoms, such as phosphorus or nitrogen heterocycles. For example, phosphino-oxazoline (PHOX) ligands, a prominent class of non-symmetrical P,N-ligands, are often derived from chiral amino alcohols. nih.gov The general pathway involves the conversion of the amino alcohol to an amino phosphine, followed by cyclization to form the oxazoline (B21484) ring. The 2,5-difluorophenyl group from the parent alcohol would be positioned adjacent to the stereocenter, directly influencing the chiral environment of the catalyst.

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Class | Description | Synthetic Precursor | Potential Role of 2,5-Difluoro Group |

|---|---|---|---|

| Phosphino-oxazoline (PHOX) | Non-symmetrical P,N-ligands used in Pd-catalyzed allylic substitution and other reactions. nih.gov | Chiral 1,2-amino alcohols | Electronic tuning of the metal center; enhances catalyst stability. |

| Bisoxazoline (BOX) | C2-symmetric N,N-ligands effective in copper-catalyzed cyclopropanation and other Lewis acid-catalyzed reactions. | Chiral 1,2-amino alcohols | Modifies the geometry and Lewis acidity of the metal complex. |

| Amino-phosphine Ligands | P-stereogenic or C-stereogenic phosphines used in hydrogenation reactions. bioorganica.com.ua | Chiral amino alcohols or primary aminophosphines | Influences the electronic nature and steric bulk of the phosphine. |

The introduction of fluorine atoms into the ligand backbone can lead to enhanced catalyst performance by altering metal-ligand bond strengths and influencing non-covalent interactions within the transition state.

Chiral heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. nih.gov this compound provides a direct route to chiral heterocycles, such as morpholinones and oxazolidinones, where the stereocenter and the fluorinated aryl group are incorporated into the ring system.

A common strategy involves the condensation of a 1,2-amino alcohol with a carbonyl compound. For instance, reaction with glyoxals can lead to the formation of chiral morpholin-2-ones through a domino reaction sequence. researchgate.net The resulting heterocyclic products, bearing a 2,5-difluorophenyl substituent, are of significant interest as potential bioactive molecules, as fluorination is a well-established strategy for improving metabolic stability and binding affinity. mdpi.com

Another important application is the synthesis of chiral oxazolidines, which can serve as both final products or as intermediates for further transformations. The "tert-amino effect" describes a set of cyclization reactions that can be applied to synthesize complex spiro heterocycles from ortho-substituted N,N-dialkylanilines, demonstrating a pathway for creating intricate ring systems. nih.gov While not a direct application, it illustrates the principles by which amino groups facilitate the formation of heterocyclic structures.

The strategic introduction of fluorine into organic molecules is a central theme in modern drug discovery. bioorganica.com.uaresearchgate.net this compound is not only a product of such strategies but also a versatile starting point for creating more complex fluorinated chiral molecules. Its inherent structure is a valuable scaffold that can be elaborated upon through reactions at its amino and hydroxyl groups.

For example, the amino group can be protected and the hydroxyl group oxidized to yield the corresponding (S)-2-amino-2-(2,5-difluorophenyl)acetic acid, a valuable unnatural fluorinated amino acid. Such amino acids are incorporated into peptides to study protein structure and function or to develop peptide-based therapeutics with enhanced properties. nih.gov The synthesis of fluorinated phenylalanine analogs, for instance, has been achieved through various routes, including the alkylation of chiral glycine (B1666218) equivalents using Ni(II) complexes. nih.gov

Furthermore, the compound can act as a chiral template. The stereocenter directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of a wide array of enantiomerically pure fluorinated compounds. Methodologies developed for the synthesis of other α-fluoroalkyl-α-amino acids, such as asymmetric Strecker-type reactions or Mannich-type reactions, can be conceptually applied to derivatives of this compound to build molecular diversity. nih.gov

The utility of a building block is often demonstrated by its integration into complex, multi-step synthetic sequences. savemyexams.comresearchgate.net this compound is well-suited for such roles due to its orthogonal functional groups, which allow for selective transformations. A typical multi-step synthesis might involve the initial protection of the amine, modification of the hydroxyl group, and subsequent deprotection and reaction of the amine.

A hypothetical multi-step synthesis of a neurokinin receptor antagonist, a class of compounds that often contains chiral amino alcohol or morpholine (B109124) cores, could utilize this building block. researchgate.net The synthesis of enantiomerically pure fluorinated amino acids, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid, showcases a robust multi-step process involving the formation and subsequent disassembly of a Ni(II) complex, followed by in-situ derivatization—a process that runs parallel to how this compound could be used. mdpi.com

Table 2: Illustrative Multi-Step Synthetic Pathway

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-protection | Boc₂O, Et₃N | N-Boc-(S)-2-amino-2-(2,5-difluorophenyl)ethanol |

| 2 | Oxidation | Swern or Dess-Martin oxidation | N-Boc-(S)-2-amino-2-(2,5-difluorophenyl)ethanal |

| 3 | Chain Elongation | Wittig reaction | N-Boc protected unsaturated amino alcohol |

This sequence highlights how the compound can be systematically elaborated into a more complex target molecule, demonstrating its value in synthetic planning and execution. Biocatalytic strategies, which often involve multi-step cascades, also represent a modern approach for synthesizing chiral amino alcohols and their derivatives. researchgate.net

Future Research Directions and Challenges

Development of Novel and More Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure amino alcohols remains a central challenge in organic chemistry. While methods exist, future research will focus on developing more efficient, scalable, and economical asymmetric routes to (S)-2-Amino-2-(2,5-difluorophenyl)ethanol and its analogs.

Current strategies often rely on the asymmetric reduction of corresponding α-amino ketones or the use of chiral auxiliaries. nih.gov A promising future direction involves the design of novel catalysts that can achieve high enantioselectivity and yield under milder conditions. This includes the development of new organocatalysts or more sophisticated transition-metal complexes. For instance, the use of chiral Ni(II) complexes for the asymmetric alkylation of glycine (B1666218) Schiff bases has proven to be a powerful tool for accessing tailor-made non-canonical amino acids and could be adapted for this target. beilstein-journals.orgmdpi.com

Another avenue is dynamic kinetic resolution (DKR), which can theoretically convert a racemate entirely into a single enantiomer. nih.gov Applying DKR to a racemic mixture of 2-amino-2-(2,5-difluorophenyl)ethanol (B2395333) or a suitable precursor could offer a highly efficient pathway, bypassing the need for stereoselective synthesis from the outset. nih.govresearchgate.net The practicality of such methods for large-scale synthesis, including the recyclability of the chiral ligand or catalyst, will be a critical factor for industrial application. mdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantages | Research Challenges | Relevant Approaches |

|---|---|---|---|

| Novel Metal Catalysis | High turnover numbers, broad substrate scope. | Catalyst cost, metal contamination in the final product, ligand design. | Pd(II)-catalyzed C–H fluorination acs.org, Rhodium(III) complexes. nih.gov |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Higher catalyst loading often required, scalability can be an issue. | Chiral phosphoric acid catalysis. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Theoretical 100% yield of a single enantiomer from a racemate. | Requires a fast and efficient racemization catalyst compatible with the resolution step. | DKR of racemic amino acids using recyclable ligands. nih.govresearchgate.net |

Exploration of New Reactivity Profiles and Derivatization Strategies

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a versatile scaffold for chemical modification. Future research should systematically explore its reactivity to generate novel derivatives with potentially enhanced biological activities or utility as complex building blocks.

Derivatization strategies can target the amino group, the hydroxyl group, or both. The primary amine can undergo a wide range of transformations, such as acylation, sulfonylation, or reductive amination, to introduce diverse functionalities. The use of chiral derivatizing agents (CDAs) could also be explored for analytical purposes, such as confirming enantiomeric purity via NMR or chromatography. mdpi.com

The hydroxyl group can be alkylated, acylated, or used as a handle to link the molecule to other scaffolds. Furthermore, the entire molecule can serve as a chiral ligand for metal catalysts or as a key component in the synthesis of more complex chiral structures, such as oxazolines or other heterocycles.

| Functional Group | Reaction Type | Potential Products/Applications |

|---|---|---|

| Amino Group (-NH₂) | N-Acylation / N-Sulfonylation | Amides, sulfonamides with diverse functionalities. |

| Reaction with isocyanates/isothiocyanates | Urea/thiourea derivatives. | |

| Hydroxyl Group (-OH) | O-Alkylation / O-Acylation | Ethers, esters with modified properties. |

| Bifunctional Reactivity | Cyclization | Synthesis of chiral heterocycles (e.g., oxazines, oxazolidinones). |

Integration into Sustainable and Green Chemistry Methodologies

Adherence to the principles of green chemistry is becoming increasingly critical in chemical synthesis. carlroth.comskpharmteco.com Future research on this compound will undoubtedly focus on integrating more sustainable methodologies.